molecular formula C13H18N2O3S3 B2574567 N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2415630-86-1

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2574567
CAS No.: 2415630-86-1
M. Wt: 346.48
InChI Key: PVDWUTQCSUGCQY-UHFFFAOYSA-N
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Description

N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of a dithiepan ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the formation of the dithiepan ring, followed by the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiophene moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene moiety.

    Dithiepan Derivatives: Compounds with similar dithiepan rings, such as 1,4-dithiepan-6-ol.

Uniqueness

What sets N’-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide apart is the combination of the dithiepan ring and thiophene moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S3/c16-11(14-6-10-2-1-3-21-10)12(17)15-7-13(18)8-19-4-5-20-9-13/h1-3,18H,4-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDWUTQCSUGCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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